molecular formula C20H27Cl2FN2O2 B2617345 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride CAS No. 1215331-03-5

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Cat. No. B2617345
M. Wt: 417.35
InChI Key: ZFRFPCYRDWLXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The only relevant document I found was from the U.S. Food and Drug Administration (FDA), but it does not provide specific information about the synthesis of this compound1.



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Scientific Research Applications

Aryl Piperazine and Pyrrolidine as Antimalarial Agents

The synthesis and evaluation of piperazine derivatives, including compounds similar to the specified chemical, have shown significant antiplasmodial activity against the Plasmodium falciparum chloroquine-resistant strain. A key finding was the importance of a hydroxyl group, a propane chain, and a fluor for antiplasmodial activity. Molecular docking studies indicated these compounds' potential interaction with Plasmodium plasmepsin II enzyme, suggesting a novel approach to malaria treatment (Mendoza et al., 2011).

Antidepressant and Antianxiety Activities

Another area of research involves novel derivatives of piperazine, focusing on their antidepressant and antianxiety activities. These studies indicate that certain piperazine compounds can significantly reduce immobility times in animal models and display considerable antianxiety effects. This suggests the potential for these derivatives to be developed into new treatments for depression and anxiety disorders (J. Kumar et al., 2017).

Antitumor Activity

Piperazine derivatives have also been synthesized and evaluated for their antitumor activity. Compounds with specific substituents have shown potent cytotoxicity against various tumor cell lines, highlighting the potential of these molecules in cancer therapy. This research underlines the importance of molecular structure in determining the biological activity of piperazine derivatives against cancer cells (H. Naito et al., 2005).

Dual Action Antidepressants

Research into new classes of antidepressant drugs has identified piperazine derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter. These compounds have shown high affinity for both targets, suggesting their potential as effective antidepressants with a new dual mechanism of action (Javier Díez Martínez et al., 2001).

Antimicrobial and Antiviral Activities

Further research has explored the synthesis and antimicrobial activities of piperazine derivatives, with some compounds exhibiting promising activity against bacterial and fungal strains. This suggests the potential of these derivatives in developing new antimicrobial agents (V. Mishra & T. Chundawat, 2019).

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2.2ClH/c1-16-6-8-18(9-7-16)25-15-17(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21;;/h2-9,17,24H,10-15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRFPCYRDWLXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

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